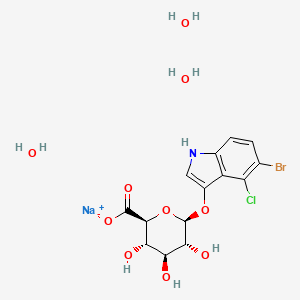

5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate

Description

Emergence of Chromogenic Substrates in Molecular Biology

The use of chromogenic substrates in molecular biology originated in the mid-20th century with the exploration of enzyme-linked reporter systems. Early work focused on β-galactosidase, an enzyme from E. coli, which hydrolyzed substrates like ortho-nitrophenyl-β-D-galactopyranoside (ONPG) to produce a yellow-colored ortho-nitrophenol . These assays were foundational for studying gene regulation in prokaryotes but faced limitations in eukaryotic systems due to endogenous galactosidase activity in plants and animals .

By the 1980s, researchers sought alternatives that avoided cross-reactivity with host enzymes. β-Glucuronidase (GUS), also from E. coli, emerged as a promising candidate because most eukaryotes lacked endogenous glucuronidase activity. The GUS system required a substrate that could generate a visible signal upon enzymatic cleavage. Initial substrates, such as phenolphthalein glucuronide, produced pH-dependent color changes but lacked the sensitivity and spatial resolution needed for histochemical staining . This gap spurred the development of indolyl-based substrates, which formed insoluble, colored precipitates upon hydrolysis.

Properties

Molecular Formula |

C14H18BrClNNaO10 |

|---|---|

Molecular Weight |

498.64 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate |

InChI |

InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1/t9-,10-,11+,12-,14+;;;;/m0..../s1 |

InChI Key |

KSEGXDRRKCCCGG-BTCNKGGSSA-M |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Neutralization to Sodium Salt

The free acid form of 5-bromo-4-chloro-3-indolyl β-D-glucuronide is treated with sodium hydroxide (1:1 molar ratio) in aqueous solution. The pH is adjusted to 7.0–7.5 to ensure complete salt formation.

Trihydrate Crystallization

The sodium salt is recrystallized from a water-ethanol mixture (3:1 v/v) at 4°C. Slow evaporation over 48 hours yields trihydrate crystals, confirmed by Karl Fischer titration for water content.

Table 1: Crystallization Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent System | Water:Ethanol (3:1) | |

| Temperature | 4°C | |

| Crystallization Time | 48 hours | |

| Water Content | 12–13% (theoretical for trihydrate) |

Formulation for Biochemical Applications

Stock Solution Preparation

For GUS assays, X-GlcA is dissolved at 10–50 mg/mL in sodium phosphate buffer (50 mM, pH 7.0) containing 0.1% Triton X-100. Filtration through a 0.22 µm membrane ensures sterility.

Table 2: Standard Assay Formulation

| Component | Concentration | Role | Source |

|---|---|---|---|

| X-GlcA | 1 mM | Substrate | |

| Na₂HPO₄/NaH₂PO₄ | 50 mM | Buffer | |

| Triton X-100 | 0.1% | Permeabilizing agent |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/0.1% TFA gradient) shows ≥98% purity. Residual solvents (DMF, ethanol) are quantified via GC-MS, adhering to ICH limits.

| Condition | Shelf Life | Degradation Products | Source |

|---|---|---|---|

| -20°C, desiccated | 24 months | None detected | |

| 25°C, ambient light | 3 months | Hydrolyzed glucuronide |

Challenges in Industrial-Scale Production

Chemical Reactions Analysis

Primary Hydrolysis Reaction

The compound undergoes enzymatic hydrolysis catalyzed by β-D-glucuronidase, producing two primary products:

Key characteristics :

-

Colorimetric detection : Hydrolysis releases 5-bromo-4-chloro-3-indole, which forms an intense blue precipitate detectable at 615 nm .

-

Enzyme specificity : The reaction is highly specific to β-D-glucuronidase, making it a gold-standard substrate for GUS reporter gene assays .

Reaction Parameters and Optimization

The hydrolysis efficiency depends on multiple factors:

Notes :

-

Solubility: The substrate dissolves in water (10 mg/mL) and DMF, facilitating assay setup .

-

Inhibition: Heavy metals or detergents (e.g., SDS) reduce hydrolysis rates.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Enzymatic cleavage : β-D-glucuronidase hydrolyzes the β-glycosidic bond, releasing glucuronic acid and the indole intermediate .

-

Oxidative dimerization : The indole derivative undergoes spontaneous oxidation, forming an insoluble blue dimer .

Structural determinants :

-

Halogen substituents : Bromine and chlorine enhance electron-withdrawing effects, stabilizing the indole intermediate and intensifying the chromogenic signal .

-

Sodium counterion : Improves aqueous solubility, ensuring homogeneous reaction conditions .

GUS Reporter Gene Assays

-

Used to detect transgenic expression in plants and bacteria via histochemical staining .

-

Example : Transgenic Arabidopsis roots stained blue within 24 hours at 37°C .

Drug Metabolism Studies

-

Models glucuronidation, a Phase II detoxification pathway, to study drug clearance kinetics .

-

Key finding : Reaction rates correlate with hepatic enzyme activity, aiding toxicity assessments.

Environmental Monitoring

Analytical Characterization

-

NMR spectroscopy : Confirms structural integrity of the substrate and products.

-

Mass spectrometry : Validates molecular weights (substrate: 498.64 g/mol; indole product: 261.48 g/mol) .

Comparative Reactivity

The compound outperforms analogues like X-Gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) due to:

Scientific Research Applications

Histochemical Staining

Overview

One of the most prominent applications of 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt is in histochemical assays to visualize β-glucuronidase activity in tissue samples. The compound undergoes hydrolysis, leading to a colorimetric change that allows researchers to locate and quantify enzyme activity within biological tissues.

Case Studies

- GUS Staining in Plant Research: In studies involving plant genetics, X-Gluc has been employed to confirm gene expression through GUS staining. For instance, a study demonstrated its utility in identifying localized gene expression in guard cells, critical for understanding stomatal movements (Plant Physiology, 2017) .

- Histochemical Analysis of Tumors: Another application is in cancer research where X-Gluc is used to visualize enzyme activity in tumor tissues, aiding in the assessment of metabolic pathways involved in tumor progression .

Drug Metabolism Studies

Overview

The compound serves as a model substrate for investigating the metabolism of glucuronidated drugs. By understanding how drugs interact with β-glucuronidase, researchers can gain insights into drug clearance rates and potential interactions.

Case Studies

- Pharmacokinetic Studies: Research has shown that using 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt allows for the assessment of drug metabolism pathways. For example, studies have explored how variations in enzyme concentration affect the hydrolysis rate, providing crucial data for pharmacological applications .

- Toxicology Assessments: It has also been utilized in toxicological studies to evaluate the metabolism of xenobiotics and their detoxification pathways, enhancing our understanding of drug interactions and side effects .

Cellular Assays

Overview

This compound is frequently used in cellular assays to monitor various cellular processes such as apoptosis and proliferation. Its ability to indicate enzyme activity makes it valuable for studying cell responses to different treatments.

Case Studies

- Apoptosis Detection: In cellular biology research, X-Gluc has been applied to identify apoptotic cells by monitoring changes in β-glucuronidase activity during programmed cell death .

- Proliferation Studies: The compound has also been used to assess cell proliferation rates under various experimental conditions, offering insights into cancer cell behavior and treatment efficacy .

Biochemical Research

Overview

In biochemical studies, 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt trihydrate aids researchers in exploring glucuronidation's role in metabolic processes and detoxification pathways.

Case Studies

- Detoxification Pathways: Research has highlighted the importance of glucuronidation in detoxifying harmful compounds. The use of X-Gluc allows scientists to study how different organisms metabolize xenobiotics, contributing to environmental and health-related research .

- Metabolic Pathway Analysis: The compound's role as a substrate helps elucidate metabolic pathways involving glucuronidation, providing a deeper understanding of metabolic disorders and potential therapeutic targets .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate involves its hydrolysis by the β-glucuronidase enzyme. The enzyme cleaves the glucuronide moiety, resulting in the release of 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue-colored product. This color change is indicative of the presence and activity of β-glucuronidase .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Key Compounds

Table 2: Structural Comparison of Indolyl Derivatives

Research Findings

Counterion Impact : Sodium salts exhibit superior aqueous solubility compared to cyclohexylammonium salts, making them preferable for cell-based assays .

Hydration State : The trihydrate form enhances stability in long-term storage, whereas anhydrous forms may require desiccants .

Positional Isomerism : 6-Chloro derivatives show reduced β-glucuronidase activity, highlighting the importance of the 4-chloro substituent for optimal enzyme binding .

Cost Variability : Cyclohexylammonium salts are ~3× more expensive than sodium salts per milligram, reflecting synthesis complexity .

Biological Activity

5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt trihydrate (commonly referred to as X-GLUC) is a chromogenic substrate primarily used in molecular biology for the detection of β-glucuronidase activity. This compound is notable for its role in various biochemical assays, particularly in microbiological applications and plant research.

- Molecular Formula : C₁₄H₁₂BrClNO₇Na·3H₂O

- Molecular Weight : 498.65 g/mol

- CAS Number : 370100-64-4

- Physical Form : Powder or tablet, typically stored at -15°C in the dark to maintain stability .

X-GLUC acts as a substrate for the enzyme β-glucuronidase (GUS), which catalyzes the hydrolysis of the glucuronide bond, releasing indoxyl. The liberated indoxyl subsequently oxidizes to form a blue precipitate, which can be visually detected and quantified . This property is exploited in various applications, including:

- Detection of E. coli in water samples.

- Monitoring gene expression in plant systems.

1. Microbial Detection

X-GLUC has been extensively studied for its effectiveness in detecting β-glucuronidase activity in Escherichia coli. A comparative study demonstrated that X-GLUC at a concentration of 50 μg/ml was as effective as the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for enumerating E. coli colonies on Peptone-Tergitol agar without requiring UV light for visualization . This makes X-GLUC a practical choice for microbiological assays.

2. Plant Research

In plant biology, X-GLUC is utilized as a reporter substrate to study gene expression patterns, particularly those involving GUS genes. The ability of X-GLUC to produce a visible color change upon cleavage by GUS allows researchers to easily assess gene activity in transgenic plants or during developmental studies. For instance, studies have shown that local auxin biosynthesis, which is crucial for plant development, can be monitored using X-GLUC as a reporter system .

Case Study 1: E. coli Detection

A study conducted by researchers compared the efficacy of X-GLUC with MUG in detecting E. coli from raw minced chicken samples. The results indicated that X-GLUC provided comparable recovery rates and plating efficiencies, highlighting its utility in food safety testing .

Case Study 2: Gene Expression Monitoring

In a study focusing on Arabidopsis thaliana, researchers employed X-GLUC to visualize GUS expression driven by various promoters under different environmental conditions. This approach allowed them to elucidate the role of auxins and other hormones in regulating plant growth and development .

Advantages Over Other Substrates

X-GLUC offers several advantages:

- Non-electrostatic nature : This characteristic enhances its performance compared to other substrates like cyclohexylammonium salts.

- Visual detection : The blue precipitate formation allows for straightforward qualitative and quantitative analysis without specialized equipment.

- Stability : It remains stable under standard laboratory conditions, making it suitable for long-term studies .

Q & A

Basic Question: What is the primary biochemical application of 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt trihydrate in research?

Answer:

This compound is a chromogenic substrate for β-glucuronidase (GUS), an enzyme widely used as a reporter in molecular biology and microbial detection. Upon cleavage by GUS, it releases an indoxyl derivative that oxidizes to form a blue/magenta precipitate, enabling visual or spectrophotometric detection (e.g., at 620 nm). It is critical in assays for E. coli identification in water/food samples, as E. coli expresses GUS constitutively .

Methodological Note:

- Use in Chromocult® TBX Agar (ISO 16649) with bile salts to suppress non-target organisms. Optimal concentration: 0.075 g/L in agar formulations .

Basic Question: What storage conditions are required for this compound to maintain stability?

Answer:

Store below -20°C in airtight, light-protected containers to prevent hydrolysis and oxidation. The sodium salt trihydrate form is hygroscopic; desiccate immediately after use. Shelf life extends to 2–3 years under these conditions .

Methodological Note:

- Aliquot into single-use vials to minimize freeze-thaw cycles. Verify integrity via HPLC if stored >1 year (e.g., check for degradation peaks at 280 nm) .

Advanced Question: How can researchers optimize detection limits in GUS assays using this substrate?

Answer:

Detection sensitivity depends on:

- Substrate Concentration: Titrate between 0.05–0.1 mM to balance signal intensity and background noise.

- Incubation Time/Temperature: 18–24 hours at 37°C for bacterial cultures; shorter times (4–6 hours) for cell lysates.

- pH: Optimal activity at pH 6.8–7.2; avoid acidic conditions (<6.0) to prevent non-enzymatic hydrolysis .

Data Contradiction Tip:

Unexpected low signal may indicate enzyme inhibition by bile salts (used in selective media). Validate with a positive control (e.g., recombinant GUS) .

Advanced Question: How do researchers address false positives caused by non-target enzymatic activity?

Answer:

False positives arise from:

- Endogenous Phosphatases: Use phosphatase inhibitors (e.g., 2 mM levamisole) in assays.

- Non-Specific Esterases: Pre-treat samples with 0.1% SDS to denature interfering enzymes.

- Chemical Oxidation: Include 1 mM ascorbic acid to suppress indoxyl dimerization artifacts .

Validation Step:

Confirm GUS specificity via PCR for the uidA gene (for E. coli) or siRNA knockdown in eukaryotic systems .

Advanced Question: What are the key differences between sodium salt and cyclohexylammonium salt forms of this substrate?

Answer:

- Solubility: Sodium salt trihydrate is more water-soluble (>50 mg/mL), ideal for aqueous buffers. Cyclohexylammonium salt requires organic solvents (e.g., DMF) for stock solutions .

- Stability: Cyclohexylammonium salt is less hygroscopic but may precipitate in high-salt buffers.

- Cost: Sodium salt is typically lower-cost but may require stricter storage .

Methodological Note:

For mammalian cell cultures, use cyclohexylammonium salt to avoid sodium interference in ion-sensitive assays .

Advanced Question: How can researchers quantify β-glucuronidase activity kinetics using this substrate?

Answer:

- Kinetic Assay Design: Monitor absorbance at 620 nm over time (0–60 min) in a plate reader. Calculate initial velocity (V₀) using the linear range.

- Km Determination: Perform substrate saturation curves (0.01–1.0 mM). Reported Km for this substrate: 0.13–2.9 mM, varying by enzyme source .

- Inhibition Studies: Use Dixon plots with competitive inhibitors (e.g., D-saccharic acid 1,4-lactone) .

Advanced Question: What are the best practices for troubleshooting inconsistent color development in environmental samples?

Answer:

Inconsistencies may arise from:

- Matrix Interference: Particulates or humic acids in water samples can quench signals. Filter samples (0.22 µm) pre-assay.

- Microbial Competition: Non-target bacteria may consume the substrate. Increase bile salt concentration (e.g., 1.5 g/L) to inhibit competitors .

- Substrate Degradation: Confirm stock solution integrity via TLC (silica gel, chloroform:methanol 9:1; Rf ≈ 0.4) .

Advanced Question: How does this substrate compare to alternatives like X-Gluc (5-bromo-3-indolyl glucuronide) in plant GUS assays?

Answer:

- Sensitivity: 5-Bromo-4-chloro-3-indolyl derivatives produce higher contrast (magenta vs. blue) in plant tissues, reducing background interference.

- Diffusion Rate: The chloro-substituent slows diffusion, localizing signal better than X-Gluc in histochemical stains .

- Cost: X-Gluc is cheaper but less specific for high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.